![molecular formula C18H13ClF3N3O B12579998 N-(3-Chloroisoquinolin-5-yl)-N'-{[4-(trifluoromethyl)phenyl]methyl}urea CAS No. 608516-54-7](/img/structure/B12579998.png)
N-(3-Chloroisoquinolin-5-yl)-N'-{[4-(trifluoromethyl)phenyl]methyl}urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Chloroisoquinolin-5-yl)-N’-{[4-(trifluoromethyl)phenyl]methyl}urea is a synthetic organic compound that belongs to the class of urea derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloroisoquinolin-5-yl)-N’-{[4-(trifluoromethyl)phenyl]methyl}urea typically involves the reaction of 3-chloroisoquinoline with an appropriate isocyanate derivative. The reaction is usually carried out under controlled conditions, such as in the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters (e.g., temperature, pressure, and reactant concentrations) ensures high yield and purity of the final product. Purification techniques such as recrystallization or chromatography may be employed to isolate the compound from reaction by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Chloroisoquinolin-5-yl)-N’-{[4-(trifluoromethyl)phenyl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the isoquinoline ring can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a probe or ligand in biochemical assays and studies.
Medicine: Potential use in drug discovery and development, particularly in targeting specific biological pathways.
Industry: Applications in the development of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(3-Chloroisoquinolin-5-yl)-N’-{[4-(trifluoromethyl)phenyl]methyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-Chloroisoquinolin-5-yl)-N’-phenylurea
- N-(3-Chloroisoquinolin-5-yl)-N’-{[4-(methyl)phenyl]methyl}urea
- N-(3-Chloroisoquinolin-5-yl)-N’-{[4-(fluoro)phenyl]methyl}urea
Uniqueness
N-(3-Chloroisoquinolin-5-yl)-N’-{[4-(trifluoromethyl)phenyl]methyl}urea is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
608516-54-7 |
|---|---|
Formule moléculaire |
C18H13ClF3N3O |
Poids moléculaire |
379.8 g/mol |
Nom IUPAC |
1-(3-chloroisoquinolin-5-yl)-3-[[4-(trifluoromethyl)phenyl]methyl]urea |
InChI |
InChI=1S/C18H13ClF3N3O/c19-16-8-14-12(10-23-16)2-1-3-15(14)25-17(26)24-9-11-4-6-13(7-5-11)18(20,21)22/h1-8,10H,9H2,(H2,24,25,26) |
Clé InChI |
YBRINCMSVQVOIP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CN=C(C=C2C(=C1)NC(=O)NCC3=CC=C(C=C3)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


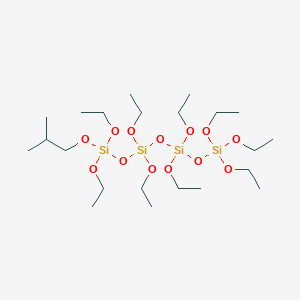
![1-(Trimethylsilyl)-2,6-dihydropyrido[2,1-a]isoindol-4(3H)-one](/img/structure/B12579920.png)
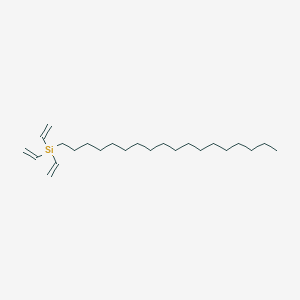

![3-(Decyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12579934.png)
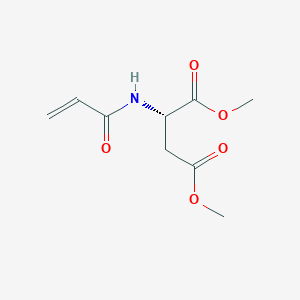

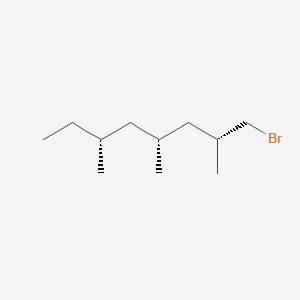
![4-Quinolinamine, 7-chloro-N-[3-[[(1,1-dimethylethyl)amino]methyl]-4-fluorophenyl]-](/img/structure/B12579966.png)
![2,2'-(Ethane-1,1-diyl)bis[4,6-di(propan-2-yl)phenol]](/img/structure/B12579973.png)
![[(2S)-2-(12-methoxydodecanoyloxy)-3-phosphonooxypropyl] 12-methoxydodecanoate](/img/structure/B12579976.png)
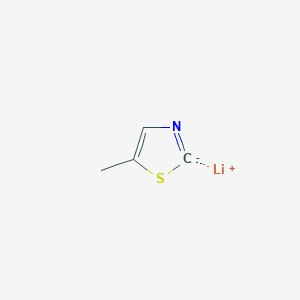
![2H-Pyran-2-one, 4-[(4-acetylphenyl)ethynyl]-6-methyl-](/img/structure/B12579997.png)
![Methanone, [2-(2-methyl-1,3-dioxolan-2-yl)-5-thiazolyl]phenyl-](/img/structure/B12580005.png)
